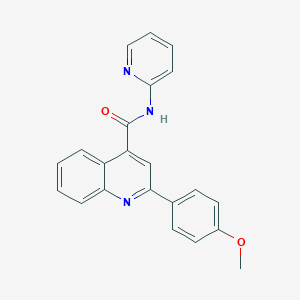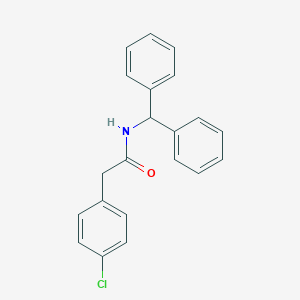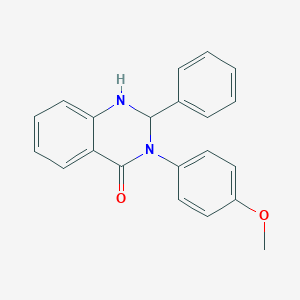
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide, also known as MPQC, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to induce DNA damage and inhibit DNA repair, leading to cancer cell death.
Effets Biochimiques Et Physiologiques
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of novel cancer therapies. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be easily optimized. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is also stable under a wide range of conditions, making it suitable for long-term storage and use in experiments. However, 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide also has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide. One potential direction is the development of novel cancer therapies based on the anti-cancer activity of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide. Another potential direction is the study of the mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide, which may lead to the identification of novel drug targets for cancer therapy. Additionally, the study of the anti-inflammatory and antioxidant activity of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide may lead to the development of novel therapies for other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide involves the reaction between 2-chloro-4-methoxyphenylamine and 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-aminobenzoic acid to yield 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide in high yield and purity. The synthesis method has been extensively optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to inhibit cancer cell proliferation and induce cancer cell apoptosis, making it a promising candidate for the development of novel cancer therapies.
Propriétés
Numéro CAS |
5696-56-0 |
|---|---|
Nom du produit |
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide |
Formule moléculaire |
C22H17N3O2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c1-27-16-11-9-15(10-12-16)20-14-18(17-6-2-3-7-19(17)24-20)22(26)25-21-8-4-5-13-23-21/h2-14H,1H3,(H,23,25,26) |
Clé InChI |
RWPSMNXLMPFSJD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)


![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)

![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)